1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole
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Overview
Description
1-(2-Chloro-4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 2-chloro-4-fluorobenzyl group attached to the triazole ring, along with a nitro group at the 3-position. The unique combination of these functional groups imparts specific chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Halide: The synthesis begins with the preparation of 2-chloro-4-fluorobenzyl bromide from 2-chloro-4-fluorotoluene through bromination.
Nucleophilic Substitution: The benzyl halide is then reacted with sodium azide to form the corresponding benzyl azide.
Cyclization: The benzyl azide undergoes cyclization with a suitable nitrile, such as acetonitrile, in the presence of a base to form the triazole ring.
Nitration: Finally, the triazole compound is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Chloro-4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position. Common reagents include sodium hydroxide and potassium carbonate.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzyl position, using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloro-4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as an anti-inflammatory and anti-tumor agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzyl group can also interact with specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
1-(2-Chloro-4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-(2-Chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one: This compound has a similar benzyl group but a different heterocyclic ring and functional groups, leading to different chemical and biological properties.
1-(2-Chloro-4-fluorobenzyl)-3-(4-dimethylamino-3-methoxyphenyl)-2-thiohydantoin: This compound has a similar benzyl group but a different heterocyclic ring and functional groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN4O2/c10-8-3-7(11)2-1-6(8)4-14-5-12-9(13-14)15(16)17/h1-3,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFQUJUIHVNYAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=NC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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